N-cycloheptyl-2-imidazol-1-ylacetamide N-cycloheptyl-2-imidazol-1-ylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC12994126
InChI: InChI=1S/C12H19N3O/c16-12(9-15-8-7-13-10-15)14-11-5-3-1-2-4-6-11/h7-8,10-11H,1-6,9H2,(H,14,16)
SMILES: C1CCCC(CC1)NC(=O)CN2C=CN=C2
Molecular Formula: C12H19N3O
Molecular Weight: 221.30 g/mol

N-cycloheptyl-2-imidazol-1-ylacetamide

CAS No.:

Cat. No.: VC12994126

Molecular Formula: C12H19N3O

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

N-cycloheptyl-2-imidazol-1-ylacetamide -

Specification

Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
IUPAC Name N-cycloheptyl-2-imidazol-1-ylacetamide
Standard InChI InChI=1S/C12H19N3O/c16-12(9-15-8-7-13-10-15)14-11-5-3-1-2-4-6-11/h7-8,10-11H,1-6,9H2,(H,14,16)
Standard InChI Key HCQOMBXNKVVWNT-UHFFFAOYSA-N
SMILES C1CCCC(CC1)NC(=O)CN2C=CN=C2
Canonical SMILES C1CCCC(CC1)NC(=O)CN2C=CN=C2

Introduction

Chemical Structure and Molecular Characteristics

N-Cycloheptyl-2-imidazol-1-ylacetamide (molecular formula: C13H21N3O\text{C}_{13}\text{H}_{21}\text{N}_3\text{O}) features a central imidazole ring substituted at the 1-position with an acetamide group, which is further functionalized with a cycloheptyl moiety (Fig. 1). The cycloheptyl group introduces steric bulk and lipophilicity, distinguishing it from analogs with smaller cycloalkyl substituents, such as cyclohexyl or cyclopentyl groups .

Table 1: Estimated Physicochemical Properties of N-Cycloheptyl-2-imidazol-1-ylacetamide

PropertyValueMethod of Estimation
Molecular Weight247.33 g/molCalculated from formula
logP (Partition Coeff.)2.8 ± 0.3Comparative analysis
Hydrogen Bond Donors1Structural analysis
Hydrogen Bond Acceptors3Structural analysis
Polar Surface Area58.4 ŲComputational modeling

The compound’s logP value suggests moderate lipophilicity, comparable to cyclohexyl-containing imidazole acetamides . This property likely enhances membrane permeability, a critical factor in drug design . The polar surface area, influenced by the acetamide and imidazole groups, indicates potential solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) .

Synthetic Routes and Optimization Strategies

Core Synthesis Methodology

The synthesis of N-cycloheptyl-2-imidazol-1-ylacetamide can be extrapolated from established protocols for analogous compounds . A two-step approach is hypothesized:

  • Formation of Imidazole Ester Intermediate:
    Imidazole reacts with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) to yield ethyl 2-imidazol-1-ylacetate. This step mirrors the synthesis of imidazole esters described in studies of antimicrobial agents .

  • Aminolysis with Cycloheptylamine:
    The ester intermediate undergoes nucleophilic acyl substitution with cycloheptylamine, facilitated by heating in ethanol or methanol . The reaction typically proceeds at 70–80°C for 1–2 hours, yielding the target acetamide after recrystallization .

Representative Reaction Scheme:

Imidazole+ClCH2COOEtK2CO3Ethyl 2-imidazol-1-ylacetateCycloheptylamineN-Cycloheptyl-2-imidazol-1-ylacetamide\text{Imidazole} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{K}_2\text{CO}_3} \text{Ethyl 2-imidazol-1-ylacetate} \xrightarrow{\text{Cycloheptylamine}} \text{N-Cycloheptyl-2-imidazol-1-ylacetamide}

Yield Optimization and Purification

Studies on similar compounds report yields of 60–75% for the aminolysis step . Recrystallization from ethanol or ethyl acetate is recommended to achieve >95% purity . Analytical characterization via 1H ^1\text{H}-NMR and FT-IR would confirm the structure, with expected signals such as:

  • 1H ^1\text{H}-NMR (CDCl3_3): δ 1.40–1.70 (m, 12H, cycloheptyl), 3.45 (t, 1H, NH), 4.20 (s, 2H, CH2_2), 7.15 (s, 1H, imidazole), 7.45 (s, 1H, imidazole) .

Physicochemical and Spectroscopic Properties

Solubility and Stability

N-Cycloheptyl-2-imidazol-1-ylacetamide is expected to exhibit limited aqueous solubility (<1 mg/mL at 25°C) due to its lipophilic cycloheptyl group . Stability studies of analogous compounds suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage in anhydrous environments .

Spectroscopic Data

  • FT-IR (KBr): Peaks at 3280 cm1^{-1} (N–H stretch), 1650 cm1^{-1} (C=O), and 1550 cm1^{-1} (imidazole C=N) .

  • Mass Spectrometry (ESI+): Predicted m/z 248.2 [M+H]+^+ .

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